![molecular formula C24H24Cl2N2O4S B3013679 Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216654-61-3](/img/structure/B3013679.png)

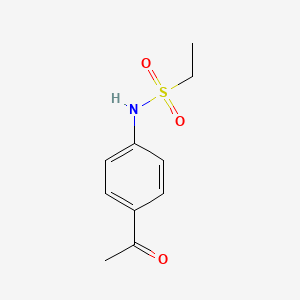

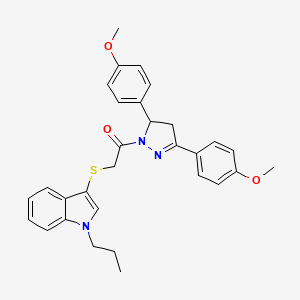

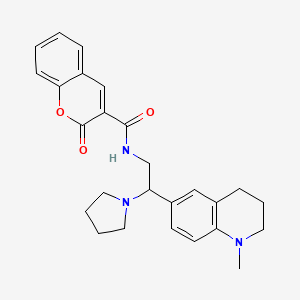

Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

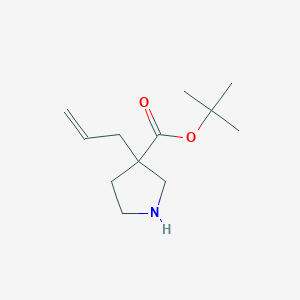

The synthesis of the thieno[2,3-c]pyridine derivatives begins with the preparation of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This intermediate is then reacted with different aromatic aldehydes to produce a series of Schiff base compounds, labeled as 2a-2d in the studies. The synthesis involves the use of FTIR, 1H, and 13C NMR spectroscopic methods for characterization, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically compound 2a, is determined using X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure. These hydrogen bonds are quantified with bond lengths and angles, providing insight into the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The papers do not provide detailed information on the reactivity or chemical reactions involving the synthesized compounds. However, the formation of Schiff bases suggests that these compounds could potentially undergo further chemical transformations, such as hydrolysis or condensation reactions, depending on the functional groups present and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. The intramolecular hydrogen bonding observed in compound 2a and predicted for compound 2d using DFT analyses indicates that these compounds may have unique solubility and stability characteristics. The presence of tert-butyl and ethyl groups could also influence the lipophilicity of the molecules, which is an important factor in drug design .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : This compound and its isomers can be synthesized through various chemical reactions, such as condensation, cyclization, and reaction with different agents (Zou Jiang et al., 2010).

- Reactivity and Transformations : It undergoes nucleophilic replacement reactions, transforming into different derivatives, showcasing its reactivity and potential for creating varied chemical structures (J. Hill & L. Hough, 1968).

Pharmacological Research

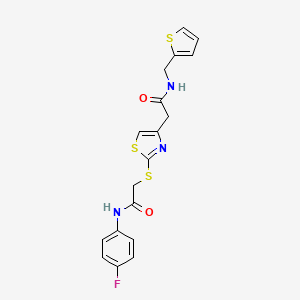

- Anticonvulsant Activities : Certain 4,5,6,7-tetrahydrothieno[3,2-c]pyridines demonstrate significant anticonvulsant activities, highlighting their potential in pharmacological applications (M. Ohkubo et al., 1996).

- Anticholinesterase Properties : Some derivatives, like tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, show potential as anticholinesterases, indicating their use in treating diseases like Alzheimer’s (M. Pietsch et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4S.ClH/c1-30-24(29)22-19-11-12-27(13-16-5-3-2-4-6-16)14-20(19)32-23(22)26-21(28)15-31-18-9-7-17(25)8-10-18;/h2-10H,11-15H2,1H3,(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMFPSGWEMEDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)